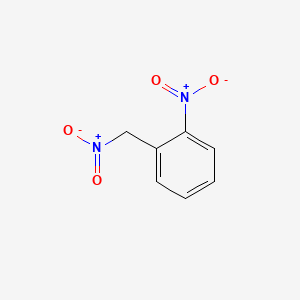

1-Nitro-2-(nitromethyl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Nitro-2-(nitrometil)benceno es un compuesto orgánico con la fórmula molecular C7H6N2O4. Es un derivado del benceno, donde dos grupos nitro (NO2) están unidos al anillo bencénico, uno en la primera posición y el otro en la segunda posición como un grupo nitrometil.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El 1-Nitro-2-(nitrometil)benceno se puede sintetizar mediante la nitración de derivados del benceno. El proceso de nitración implica tratar el benceno con una mezcla de ácido nítrico concentrado y ácido sulfúrico concentrado a una temperatura controlada, típicamente no superior a 50°C . Esta reacción reemplaza uno o más átomos de hidrógeno en el anillo bencénico con grupos nitro.

Métodos de Producción Industrial: La producción industrial de 1-Nitro-2-(nitrometil)benceno sigue procesos de nitración similares, pero a mayor escala. Las condiciones de reacción se controlan cuidadosamente para garantizar el rendimiento y la pureza deseados del producto. El uso de equipos y técnicas avanzados ayuda a optimizar las condiciones de reacción y aumentar la producción.

Análisis De Reacciones Químicas

Tipos de Reacciones: El 1-Nitro-2-(nitrometil)benceno experimenta varias reacciones químicas, incluyendo:

Oxidación: Los grupos nitro pueden oxidarse aún más en condiciones específicas.

Reducción: Los grupos nitro se pueden reducir a aminas utilizando agentes reductores como el hidrógeno en presencia de un catalizador.

Reactivos y Condiciones Comunes:

Oxidación: Agentes oxidantes fuertes como el permanganato de potasio o el trióxido de cromo.

Reducción: Gas hidrógeno con un catalizador de paladio o platino.

Sustitución: Mezclas de ácido nítrico concentrado y ácido sulfúrico concentrado para reacciones de nitración.

Principales Productos Formados:

Oxidación: Formación de derivados del nitrobenceno con grupos funcionales adicionales que contienen oxígeno.

Reducción: Formación de 1-amino-2-(aminometil)benceno.

Sustitución: Diversos derivados del nitrobenceno sustituidos dependiendo de los sustituyentes utilizados.

Aplicaciones Científicas De Investigación

El 1-Nitro-2-(nitrometil)benceno tiene varias aplicaciones en la investigación científica:

Química: Utilizado como intermedio en la síntesis de otros compuestos orgánicos complejos.

Biología: Estudiado por sus potenciales actividades biológicas e interacciones con biomoléculas.

Medicina: Investigado por su posible uso en el desarrollo de fármacos y como precursor de productos farmacéuticos.

Industria: Utilizado en la producción de colorantes, pigmentos y otros productos químicos industriales

Mecanismo De Acción

El mecanismo de acción del 1-Nitro-2-(nitrometil)benceno involucra su interacción con varios objetivos moleculares y vías. Los grupos nitro pueden sufrir reducción para formar intermediarios reactivos, que pueden interactuar con los componentes celulares. Estas interacciones pueden conducir a varios efectos biológicos, incluyendo la inhibición enzimática, la interacción con el ADN y la modulación de las vías de señalización celular .

Compuestos Similares:

- 1-Nitro-2-metilbenceno

- 2-Nitrotolueno

- 1,3-Dinitrobenceno

Comparación: El 1-Nitro-2-(nitrometil)benceno es único debido a la presencia de dos grupos nitro en posiciones específicas en el anillo bencénico. En comparación con compuestos similares, puede exhibir diferentes patrones de reactividad y actividades biológicas, convirtiéndolo en un compuesto valioso para diversos fines de investigación e industriales .

Comparación Con Compuestos Similares

- 1-Nitro-2-methylbenzene

- 2-Nitrotoluene

- 1,3-Dinitrobenzene

Comparison: 1-Nitro-2-(nitromethyl)benzene is unique due to the presence of two nitro groups in specific positions on the benzene ringCompared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial purposes .

Actividad Biológica

1-Nitro-2-(nitromethyl)benzene is a nitroaromatic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant studies that illustrate its effects on various biological systems.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group (−NO2) and a nitromethyl group (−CH2NO2) attached to a benzene ring. The structure can be represented as follows:

This compound's molecular weight is approximately 182.15 g/mol, and it exhibits distinct electronic properties due to the electron-withdrawing nature of the nitro groups, influencing its reactivity and interactions with biological molecules.

The biological activity of this compound is primarily attributed to the following mechanisms:

- Electrophilic Interactions : The nitro group can act as an electrophile, allowing the compound to interact with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to inhibition or modification of enzyme activity and other cellular processes .

- Reduction Pathways : The nitro group can undergo enzymatic reduction to form reactive intermediates, such as nitroso and hydroxylamine derivatives, which may exhibit cytotoxic effects. This reduction is facilitated by cofactors like NADH or NADPH .

Biological Activities

This compound has been investigated for various biological activities:

- Antimicrobial Activity : Nitro compounds are known for their antimicrobial properties, often used in treatments against bacterial infections. The mechanism typically involves the reduction of the nitro group to form toxic intermediates that bind to DNA, causing cell death .

- Anticancer Potential : Some studies suggest that nitroaromatic compounds can exhibit antineoplastic activities by disrupting cellular signaling pathways or inducing apoptosis in cancer cells. The presence of the nitro group may enhance the compound's ability to penetrate cell membranes and interact with intracellular targets .

Case Studies

Several studies have highlighted the biological effects of this compound:

- Cytotoxicity Studies : Research demonstrated that this compound exhibited significant cytotoxic effects on human cancer cell lines, suggesting potential as an anticancer agent. The study employed various concentrations of the compound and assessed cell viability using MTT assays .

- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of several nitroaromatic compounds, including this compound, against common pathogens like E. coli and S. aureus. Results indicated that this compound had a minimum inhibitory concentration (MIC) comparable to established antibiotics .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Propiedades

Número CAS |

1818-22-0 |

|---|---|

Fórmula molecular |

C7H6N2O4 |

Peso molecular |

182.13 g/mol |

Nombre IUPAC |

1-nitro-2-(nitromethyl)benzene |

InChI |

InChI=1S/C7H6N2O4/c10-8(11)5-6-3-1-2-4-7(6)9(12)13/h1-4H,5H2 |

Clave InChI |

NEHUISRZCDWUFA-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C(=C1)C[N+](=O)[O-])[N+](=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.